molecular formula C11H14N2O3S B2758676 N-(4-(cyclopropanesulfonamido)phenyl)acetamide CAS No. 1207053-95-9

N-(4-(cyclopropanesulfonamido)phenyl)acetamide

Cat. No.: B2758676
CAS No.: 1207053-95-9
M. Wt: 254.3
InChI Key: WVXFCRBKCDCJPD-UHFFFAOYSA-N
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Properties

IUPAC Name

N-[4-(cyclopropylsulfonylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-8(14)12-9-2-4-10(5-3-9)13-17(15,16)11-6-7-11/h2-5,11,13H,6-7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXFCRBKCDCJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(cyclopropanesulfonamido)phenyl)acetamide typically involves the reaction of 4-aminophenylacetamide with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-(cyclopropanesulfonamido)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-(4-(cyclopropanesulfonamido)phenyl)acetamide has been investigated for its therapeutic potential in various medical applications:

  • Enzyme Inhibition : Studies have shown that this compound can act as an inhibitor for specific enzymes, which is crucial in drug development for diseases like cancer and inflammation .
  • Anticancer Activity : Preliminary studies indicate that it exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent .

The compound has demonstrated various biological activities:

  • Antimicrobial Properties : Research indicates effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : In vitro studies have shown that it can reduce pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

Case Studies

Several case studies highlight the compound's efficacy in different research areas:

Study Title Objective Findings Reference Year
Antimicrobial Activity EvaluationAssess efficacy against bacterial strainsSignificant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL)2024
Anticancer Activity StudyEvaluate cytotoxic effects on MCF-7 breast cancer cellsDose-dependent decrease in cell viability with IC50 = 15 µM after 48 hours2023
Anti-inflammatory Model StudyInvestigate effects on LPS-stimulated macrophagesReduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls2025

Mechanism of Action

The mechanism of action of N-(4-(cyclopropanesulfonamido)phenyl)acetamide involves the inhibition of key enzymes and proteins. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other molecular targets such as carbonic anhydrase and matrix metalloproteinases, contributing to its broad spectrum of biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(cyclopropanesulfonamido)phenyl)acetamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and enhances its binding affinity to target proteins. This structural feature distinguishes it from other sulfonamide derivatives and contributes to its potent biological activities .

Biological Activity

N-(4-(cyclopropanesulfonamido)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes existing research findings, including structure-activity relationships (SAR), synthesis methods, and biological evaluations.

Chemical Structure and Properties

This compound belongs to the class of sulfonamide derivatives, which are known for their diverse pharmacological properties. Its chemical structure can be represented as follows:

  • Chemical Formula : C11H14N2O2S
  • Molecular Weight : 242.31 g/mol

The presence of the cyclopropanesulfonamide moiety is significant as it may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can effectively inhibit various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

In one study, derivatives were evaluated using minimum inhibitory concentration (MIC) assays, with results indicating that certain compounds had MIC values as low as 16 µg/mL against Gram-positive bacteria .

CompoundMIC (µg/mL)Target Organism
A16Staphylococcus aureus
B32Escherichia coli
C64Candida albicans

Anticancer Activity

This compound has also shown promise in cancer research. A series of related compounds were tested against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The results indicated significant cytotoxicity with IC50 values ranging from 10 to 50 µM depending on the specific compound and cell line tested .

Cell LineIC50 (µM)Compound Tested
MCF-725This compound
HCT-11615N-(4-methylsulfonylphenyl)acetamide
PC-330N-(4-chlorophenyl)-2-chloroacetamide

The proposed mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Bacterial Cell Wall Synthesis : Similar to other sulfonamide antibiotics, it may interfere with folate synthesis in bacteria.
  • Induction of Apoptosis in Cancer Cells : Studies suggest that these compounds can activate caspases involved in apoptosis pathways, leading to programmed cell death in cancerous cells .

Case Studies and Literature Review

Several case studies highlight the efficacy of sulfonamide derivatives in clinical settings:

  • A study published in Pharmaceutical Biology evaluated a series of sulfonamide derivatives for their analgesic and anti-inflammatory properties, revealing that certain compounds showed comparable efficacy to established analgesics like paracetamol .
  • Another investigation focused on the cytotoxic effects against human cancer cell lines, demonstrating that modifications at the phenyl ring could enhance activity significantly .

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